8-(3-chlorophenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a derivative of imidazole and purine, both of which are important structures in biochemistry. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Purine is a water-soluble heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be based on the imidazole and purine structures, with additional groups attached at specific positions. These groups include a 3-chlorophenyl group, three methyl groups, and a propyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Imidazole and purine derivatives can participate in a variety of reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Scientific Research Applications
Potential Antidepressant and Anxiolytic Agents :
- A study by Zagórska et al. (2016) synthesized derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione and evaluated them as potential antidepressant agents. They found that certain derivatives showed promising antidepressant and anxiolytic-like effects in preclinical studies, particularly in forced swim tests in mice (Zagórska et al., 2016).
Serotonin Receptor Affinity and Phosphodiesterase Inhibitor Activity :
- Another study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and found them to be potent 5-HT1A receptor ligands. These compounds exhibited properties suggesting potential use as anxiolytics and antidepressants in preclinical studies (Zagórska et al., 2009).
A3 Adenosine Receptor Antagonism :
- Baraldi et al. (2008) described the synthesis of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones as potent and selective A3 adenosine receptor antagonists. This research provides insights into the development of new molecules with improved potency and hydrophilicity for potential therapeutic applications (Baraldi et al., 2008).
Molecular Docking and Pharmacological Evaluation :
- In 2015, a study by Zagórska et al. explored the synthesis of arylpiperazinylalkyl purine-2,4-diones and their affinity for serotoninergic and dopaminergic receptors. This research highlighted the importance of certain substituents for receptor affinity and selectivity, paving the way for the development of potential anxiolytic and antidepressant agents (Zagórska et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-(3-chlorophenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-5-9-23-17(26)15-16(22(4)19(23)27)21-18-24(11(2)12(3)25(15)18)14-8-6-7-13(20)10-14/h6-8,10H,5,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOSXEOVEWQNDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC(=CC=C4)Cl)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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